Cas no 7244-70-4 (4-nitrophenyl N,N-dimethylcarbamate)

4-nitrophenyl N,N-dimethylcarbamate structure
7244-70-4 structure
Product name:4-nitrophenyl N,N-dimethylcarbamate
CAS No:7244-70-4
MF:C9H10N2O4
Molecular Weight:210.1867
MDL:MFCD00447610
CID:977150
PubChem ID:81656

4-nitrophenyl N,N-dimethylcarbamate 化学的及び物理的性質

名前と識別子

    • 4-nitrophenyl dimethylcarbamate
    • (4-nitrophenyl) N,N-dimethylcarbamate
    • Carbamic acid, dimethyl-, 4-nitrophenyl ester
    • carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester
    • p-Nitrophenyl dimethylcarbamate
    • Pnp dimethylcarbamate
    • Oprea1_606611
    • HMS2614C08
    • CCG-8901
    • EN300-35671
    • SR-01000399372-1
    • Cambridge id 5475968
    • AI3-33126
    • SCHEMBL8648791
    • AKOS001570018
    • Z274554924
    • CBMicro_021194
    • 4-nitrophenyl N,N-dimethylcarbamate
    • BIM-0021390.P001
    • DTXSID10222736
    • SMR000304642
    • AT37489
    • CHEMBL1453207
    • 7244-70-4
    • MLS000720113
    • SR-01000399372
    • NCGC00245831-01
    • CS-0247100
    • 4-nitrophenyldimethylcarbamate
    • MDL: MFCD00447610
    • インチ: InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3
    • InChIKey: YBRIFDNEMBTBMJ-UHFFFAOYSA-N
    • SMILES: CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 210.0641
  • 同位素质量: 210.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

  • PSA: 72.68

4-nitrophenyl N,N-dimethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-35671-0.05g
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4 95%
0.05g
$42.0 2023-09-03
TRC
N498263-50mg
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4
50mg
$ 50.00 2022-06-03
Enamine
EN300-35671-0.5g
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4 95%
0.5g
$175.0 2023-09-03
Enamine
EN300-35671-0.1g
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4 95%
0.1g
$66.0 2023-09-03
Enamine
EN300-35671-10.0g
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4 95%
10.0g
$1101.0 2023-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-349653-1g
4-nitrophenyl dimethylcarbamate,
7244-70-4
1g
¥1564.00 2023-09-05
Enamine
EN300-35671-10g
4-nitrophenyl N,N-dimethylcarbamate
7244-70-4 95%
10g
$1101.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317770-100mg
4-Nitrophenyl n,n-dimethylcarbamate
7244-70-4 97%
100mg
¥1425.00 2024-05-02
A2B Chem LLC
AC55684-5g
4-Nitrophenyl dimethylcarbamate
7244-70-4 95%
5g
$818.00 2024-04-19
Aaron
AR005I4W-5g
4-NITROPHENYL DIMETHYLCARBAMATE
7244-70-4 95%
5g
$1047.00 2023-12-14

4-nitrophenyl N,N-dimethylcarbamate 関連文献

4-nitrophenyl N,N-dimethylcarbamateに関する追加情報

Introduction to 4-nitrophenyl N,N-dimethylcarbamate (CAS No. 7244-70-4)

4-nitrophenyl N,N-dimethylcarbamate, with the chemical formula C8H9O3N2, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 7244-70-4, uniquely identifies it in scientific databases and literature, underscoring its importance in various synthetic and analytical applications. This compound, characterized by a nitro group and a dimethylcarbamate moiety, has garnered attention due to its versatile reactivity and potential utility in drug development.

The structural features of 4-nitrophenyl N,N-dimethylcarbamate make it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group (–NO2) imparts electrophilic properties, facilitating nucleophilic substitution reactions, while the dimethylcarbamate group (–NHCOOCH3) introduces functionality that can be further modified or utilized in biological assays. These attributes have positioned this compound as a key player in both academic research and industrial applications.

In recent years, the pharmaceutical industry has shown increasing interest in 4-nitrophenyl N,N-dimethylcarbamate due to its potential role as a precursor in the synthesis of bioactive molecules. Researchers have been exploring its utility in developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The nitrophenyl core is a common scaffold in medicinal chemistry, known for its ability to modulate biological pathways through interactions with specific enzymes and receptors.

One of the most compelling aspects of 4-nitrophenyl N,N-dimethylcarbamate is its adaptability in synthetic chemistry. The compound can undergo various transformations, including reduction of the nitro group to an amine, hydrolysis of the carbamate to an amine, or coupling reactions with other pharmacophores. These transformations open up numerous possibilities for designing molecules with tailored properties. For instance, the reduction of the nitro group can yield 4-aminophenyl N,N-dimethylcarbamate, which may exhibit different biological activities compared to its parent compound.

The dimethylcarbamate group itself is particularly interesting from a pharmacological perspective. Carbamates are known for their ability to act as transition-state analogs, which can be exploited in enzyme inhibition studies. This property has made 4-nitrophenyl N,N-dimethylcarbamate a useful tool in mechanistic studies and in the development of enzyme inhibitors. Additionally, carbamates have been explored for their potential as prodrugs, where they are converted into active pharmacological agents within the body.

Recent advancements in computational chemistry have further enhanced the understanding of 4-nitrophenyl N,N-dimethylcarbamate's reactivity and potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a rational basis for designing derivatives with improved efficacy and reduced side effects. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The synthesis of 4-nitrophenyl N,N-dimethylcarbamate itself is well-documented in the literature, with multiple routes reported depending on the desired purity and scale of production. Common methods involve the reaction of 4-nitrochlorobenzene with dimethylaniline under basic conditions or the condensation of 4-nitrophenol with dimethyldithiocarbamic acid followed by hydrolysis. These synthetic strategies highlight the compound's accessibility and readiness for use in downstream applications.

In conclusion, 4-nitrophenyl N,N-dimethylcarbamate (CAS No. 7244-70-4) represents a fascinating compound with broad utility in chemical synthesis and pharmaceutical research. Its unique structural features, coupled with recent advancements in computational methods and synthetic chemistry, make it a valuable asset for researchers aiming to develop novel therapeutic agents. As our understanding of its properties continues to grow, so too will its role in advancing drug discovery and molecular medicine.

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